molecular formula C13H15N3O3 B13968561 Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate

Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate

Cat. No.: B13968561
M. Wt: 261.28 g/mol
InChI Key: HDEOYNKLIAGGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is a complex organic compound that features a benzoate core substituted with diamino groups and a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which is then coupled with a benzoate derivative. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

methyl 2,3-diamino-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate

InChI

InChI=1S/C13H15N3O3/c1-6-11(7(2)19-16-6)8-4-9(13(17)18-3)12(15)10(14)5-8/h4-5H,14-15H2,1-3H3

InChI Key

HDEOYNKLIAGGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)N)N)C(=O)OC

Origin of Product

United States

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